molecular formula C6H4ClNO B172248 Pyridine-4-carbonyl chloride CAS No. 14254-57-0

Pyridine-4-carbonyl chloride

Cat. No. B172248
CAS RN: 14254-57-0
M. Wt: 141.55 g/mol
InChI Key: RVQZKNOMKUSGCI-UHFFFAOYSA-N
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Description

Pyridine-4-carbonyl chloride is a heterocyclic building block used to synthesize various drugs and biologically active compounds . It is a compound with the molecular formula C6H4ClNO .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, mixed ligand M (II/III) complexes of pyridine-4-carbaldehyde as primary ligand and chloride as secondary ligand have been synthesized .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carbonyl chloride group attached to the 4th carbon . The molecular weight is 141.55 g/mol .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 141.55 g/mol, a XLogP3 of 1.4, and a topological polar surface area of 30 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Protection Against Cyanogen Chloride

Pyridine-4-carbonyl chloride, particularly in the form of 4 Pyridine carboxylic acid (PCA 4) adsorbed on activated carbon, has been found effective for protection against cyanogen chloride. Research demonstrates that PCA 4 reacts chemically with cyanogen chloride, enhancing the efficiency of the adsorbent. Additionally, the presence of water preadsorbed on the carbon support further increases this efficiency, and the supported PCA 4 shows stability against aging in hot and humid environments before CNCl adsorption (Lahaye, Ehrburger, & Fangeat, 1987).

Catalysis in Acylation Reactions

This compound derivatives, such as 4-(N,N-Dimethylamino)pyridine hydrochloride, have been used as recyclable catalysts for acylating inert alcohols and phenols under base-free conditions. Detailed investigation into the reaction mechanism revealed the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which acts on the nucleophilic substrate to form an intermediate that releases the acylation product, regenerating the catalyst in the process (Liu, Ma, Liu, & Wang, 2014).

Spectroscopic Characterization in Ruthenium(II) Complexes

Chloride and pseudohalide ruthenium(II) complexes with 4-(4-nitrobenzyl)pyridine have been synthesized and characterized using various spectroscopic methods and DFT calculations. These complexes, particularly when involving chloride, exhibit low emissive properties, with quantum yields under 0.01%, indicating the influence of the metal center in the emission process. The study contributes to understanding the electronic structures and emission properties of such complexes (Maroń & Małecki, 2014).

Enhancement of Quadratic Hyperpolarizability

Research has shown that coordination of para-substituted pyridines to metal carbonyl moieties significantly enhances the quadratic hyperpolarizability of the free pyridine. This enhancement can be attributed to either a red shift of the intraligand charge-transfer transition or a significant effect on metal-to-ligand charge-transfer transitions, depending on the electron donor or acceptor properties of the substituent (Roberto et al., 2000).

Future Directions

Future research directions could include exploring the catalytic asymmetric allylic 4-pyridinylation reactions using 4-CN-pyridine under electrochemical conditions , and further investigating the role of pyridine compounds in medicinal chemistry .

Mechanism of Action

Target of Action

Pyridine-4-carbonyl chloride is a versatile compound used in various chemical reactions. Its primary targets are often other organic compounds in a reaction mixture. It is known to participate in nucleophilic substitution reactions . The compound’s electrophilic carbonyl group and the leaving chloride make it an excellent candidate for reactions with nucleophiles .

Mode of Action

The mode of action of this compound involves the interaction with its targets through nucleophilic substitution . In these reactions, a nucleophile, such as pyridine, attacks the carbonyl carbon, leading to the displacement of the chloride ion . This process results in the formation of a new bond between the carbonyl carbon and the nucleophile .

Biochemical Pathways

For instance, pyridine is a key component of NAD and NADP, essential coenzymes in numerous biochemical reactions . .

Result of Action

The result of this compound’s action is the formation of new organic compounds through nucleophilic substitution reactions . These reactions can lead to the synthesis of a wide range of pyridine derivatives, which can have various applications, including medicinal drugs and agricultural products .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances in the reaction mixture. For instance, the rate of nucleophilic substitution reactions can be affected by the temperature and the strength of the nucleophile . Additionally, this compound should be stored under inert atmosphere at room temperature .

properties

IUPAC Name

pyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQZKNOMKUSGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39178-35-3
Record name Pyridine-4-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039178353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-4-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Thionyl chloride (10 mL) was added to isonicotinic acid (370 mg, 3 mmol) and the mixture was stirred at reflux for 6 hr. Thionyl chloride was evaporated under reduced pressure and the residues was dried in vacuum to get isonicotinoyl chloride. 3-Hydroxyanthranilic acid (153 mg, 1.0 mmol) and pyridine (240 mg, 3.0 mmol) were added to toluene (10 mL) and the mixture was stirred at room temperature for 30 min. Then isonicotinoyl chloride (420 mg, 3.0 mmol) was added. The mixture was stirred at room temperature for 30 min and then at 80° C. for 2 hr. The resulting mixture was extracted with ethyl acetate (100 mL×4) and concentrated. The crude product was purified by column chromatography (silica gel, PE: ethyl acetate 20:1 to 5:1) to obtain 3-hydroxy-2-(isonicotinamido)benzoic acid as a solid (200 mg, yield 77%). LC-MS (ESI) m/z 259 [M+1]−.
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Isonicotinic acid (1.27 g, 10.36 mMole) was added to thionyl chloride (30 mL) and the mixture heated to 70° C. After 1 hour the solution was cooled, concentrated under reduced pressure and co-evaporated with ethyl acetate (2×30 mL). The residue was used as such in the following step.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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